3-Nitro-5-(propylthio)aniline
Description
Significance of Nitroaromatic and Thioether Functionalities in Synthetic Chemistry
Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are pivotal in organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. acs.org This electronic property is fundamental in controlling the regioselectivity of chemical reactions. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group (–NH₂), providing a pathway to a wide array of other derivatives. smolecule.com This transformation is a cornerstone of many multi-step synthetic strategies. Aromatic nitro compounds are integral to the synthesis of various materials and have been incorporated into a range of biologically active molecules. nih.gov
Thioethers, which contain a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), also play a crucial role in synthetic chemistry. The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the molecule. smolecule.com Aryl thioethers are precursors to a variety of important sulfur-containing products and can act as handles for directed metalation reactions. acs.org The interplay between nitro and thioether functionalities on a single aromatic scaffold, as seen in 3-Nitro-5-(propylthio)aniline, presents a unique chemical entity with potential for diverse reactivity and application.
Overview of Aniline (B41778) Derivatives as Core Structures in Research
Aniline and its derivatives are a major class of industrial chemicals and serve as foundational building blocks in numerous scientific domains. ontosight.aisci-hub.se Their importance stems from the reactivity of the amino group and the aromatic ring, which can be readily functionalized. sci-hub.se This versatility has led to their widespread use in the synthesis of pharmaceuticals, dyes, polymers, and agricultural chemicals. ontosight.aisci-hub.seopenaccessjournals.com
In medicinal chemistry, the aniline scaffold is a common feature in drugs with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai In materials science, aniline derivatives are utilized as monomers for the production of conducting polymers and other advanced materials with specific electronic and optical properties. ontosight.aiontosight.ai The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of the molecule's properties, making aniline derivatives a subject of continuous research and development. researchgate.net
Historical Context of Nitroaniline Synthesis and Reactivity Research
The history of nitroaniline chemistry is intrinsically linked to the development of synthetic dyes in the 19th century. The nitration of aniline and its derivatives was a key process in the creation of a vibrant palette of new colors. unb.ca For instance, p-nitroaniline is a crucial intermediate in the production of dyes and pigments. wikipedia.org The synthesis of nitroanilines typically involves the electrophilic nitration of an aniline derivative. A common laboratory method for preparing p-nitroaniline from aniline involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection. wikipedia.orgmagritek.com This multi-step approach is necessary because the direct nitration of aniline can lead to oxidation and the formation of a mixture of products. wikipedia.org
Research into the reactivity of nitroanilines has been extensive. The Sandmeyer reaction, discovered in 1884, provides a method to convert the amino group of an aryl amine, via a diazonium salt, into a wide range of functional groups, including halides and cyano groups. bohrium.com This reaction has been instrumental in the synthesis of a vast number of aromatic compounds. Modern research continues to explore new catalytic systems and reaction conditions to improve the efficiency and scope of reactions involving nitroanilines. nih.gov
Research Gaps and Opportunities Pertaining to this compound
While the broader classes of nitroanilines and thioethers are well-studied, specific isomers like this compound represent a more specialized area of chemical research. Much of the available information on this compound is from chemical suppliers, indicating its primary use as a building block or intermediate in organic synthesis. scbt.comscbt.com It is often listed as a biochemical for proteomics research. scbt.com
A related compound, 2-Nitro-5-(propylthio)aniline, is noted for its use as a reagent in the synthesis of albendazole (B1665689) and mebendazole (B1676124) analogues, which have potential antiparasitic activity. lookchem.comchemicalbook.com This suggests a potential avenue for investigation for the 3-nitro isomer. Similarly, 3-Nitro-5-[(3-phenylpropyl)thio]aniline has been studied for its potential role in treating neurodegenerative diseases and in materials science. smolecule.com
The existing data on this compound itself is limited, presenting clear research gaps. A comprehensive study of its synthesis, detailed characterization of its physicochemical properties, and exploration of its reactivity would be valuable. Investigating its potential applications, for instance, as an intermediate in the synthesis of novel pharmaceuticals or functional materials, could uncover new opportunities for this specific molecule. The unique substitution pattern of the nitro, amino, and propylthio groups on the aniline ring offers a platform for creating complex and potentially bioactive molecules.
Chemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Melting Point | 71-74 °C |
| Boiling Point | 380.3 °C at 760 mmHg |
| Density | 1.25 g/cm³ |
| Flash Point | 183.8 °C |
| Refractive Index | 1.607 |
| Vapor Pressure | 5.52E-06 mmHg at 25°C |
| pKa | -0.87±0.25 (Predicted) |
This data is compiled from publicly available chemical databases and may represent predicted or experimental values. lookchem.comalfa-chemistry.com
Properties
IUPAC Name |
3-nitro-5-propylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCGHKSHYHXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Nitro 5 Propylthio Aniline and Its Precursors
Strategic Approaches to Aryl Nitro-Thioether-Amine Systems
The construction of aryl systems bearing nitro, thioether, and amine groups is a synthetic challenge due to the varied electronic nature of these substituents. The synthetic strategy must account for the directing effects of the existing groups when introducing a new functionality. For instance, the amino group is a strong activating ortho-, para-director, the thioether is a moderately activating ortho-, para-director, and the nitro group is a strong deactivating meta-director.
Sequential Functionalization Routes
Sequential functionalization is a common and versatile approach where the functional groups are introduced one by one. The order of introduction is critical to achieve the desired substitution pattern.
The direct nitration of propylthioaniline derivatives is a potential route. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the amino and propylthio groups. Both are ortho-, para-directing groups. In the case of 3-(propylthio)aniline, nitration would be expected to occur at the positions ortho and para to the amino group, and ortho to the propylthio group. The steric hindrance from the propylthio group might influence the ratio of ortho to para products.
Optimization of nitration reactions often involves controlling the reaction conditions to manage regioselectivity and prevent over-nitration. beilstein-journals.org Factors such as the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder reagents), reaction temperature, and solvent can significantly impact the outcome. beilstein-journals.org For instance, using a mixture of concentrated nitric and sulfuric acids is a common method for studying regioselectivity in nitration reactions. ulisboa.pt The use of aqueous sodium dodecylsulfate with dilute nitric acid at room temperature has been reported as a mild medium for achieving high regioselectivity in the nitration of some aromatic compounds. rsc.org
Table 1: Factors Influencing Regioselectivity in Nitration
| Factor | Influence on Regioselectivity |
| Directing Groups | Activating groups (e.g., -NH2, -SR) direct incoming electrophiles to ortho and para positions. Deactivating groups (e.g., -NO2) direct to the meta position. ulisboa.pt |
| Steric Hindrance | Bulky groups can hinder substitution at the ortho position, favoring para substitution. |
| Nitrating Agent | The reactivity of the nitrating agent can affect selectivity. Milder agents may offer better control. beilstein-journals.org |
| Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable product and can improve selectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species. |
An alternative strategy involves the introduction of the propylthio group onto a nitroaniline precursor. This can be achieved through a two-step process of thiolation followed by alkylation, or a direct S-alkylation with propylthiolate.
The reaction of a nitroaniline derivative, such as 3-nitroaniline (B104315), with a source of sulfur, followed by alkylation with a propyl halide, can introduce the propylthio group. A common method for introducing a thioether group is through the reaction of an aryl halide with a thiol in the presence of a base. For instance, the synthesis of 2-nitro-5-(phenylthio)aniline (B144552) has been achieved by reacting 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide.
The mechanism of thiol alkylation typically involves the deprotonation of a thiol to form a more nucleophilic thiolate anion, which then attacks an alkyl halide in an SN2 reaction. youtube.com The reaction of nitro-fatty acids with thiols, such as glutathione (B108866) and cysteine, proceeds via a Michael addition mechanism. nih.govresearchgate.net
Yield enhancement in these reactions can be achieved by optimizing reaction conditions such as the choice of base, solvent, temperature, and the use of a catalyst. The use of a strong base ensures complete deprotonation of the thiol, while a polar aprotic solvent can accelerate the rate of the SN2 reaction. youtube.com
The final step in a sequential synthesis could be the introduction of the amino group. If the starting material is a nitro-thioether aromatic compound, the amino group can be introduced by the reduction of a second nitro group. The selective reduction of one nitro group in a dinitro compound can be challenging but is often achievable by careful choice of reducing agent and reaction conditions.
For instance, the reduction of 3,5-dinitroanisole (B1346779) with sodium sulfide (B99878) and sodium bicarbonate in a methanol/water mixture yields 3-methoxy-5-nitroaniline. chemicalbook.com A variety of reagents can be used for the reduction of nitroarenes to anilines, including metal-free methods using reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org The chemoselective reduction of dinitroarenes to the corresponding nitroanilines is also possible. organic-chemistry.org
Another approach is the direct amination of an activated aromatic ring. However, this is less common for the synthesis of simple anilines compared to the reduction of nitro compounds.
Cascade and Multicomponent Reactions for Direct Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. 20.210.105 Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, provide rapid access to diverse molecular structures. rroij.com
The direct synthesis of 3-nitro-5-(propylthio)aniline or related structures through such reactions would be highly desirable. For example, a three-component reaction involving a suitably substituted aniline (B41778), a source of the propylthio group, and a nitrating agent could potentially assemble the target molecule in a single step. rsc.orgmdpi.com Organocatalytic cascade reactions are also a powerful tool for the synthesis of complex molecules from simple starting materials. mdpi.comresearchgate.net While specific examples for the direct synthesis of this compound via these methods are not readily found in the literature, the principles of cascade and multicomponent reaction design could be applied to develop novel synthetic routes.
Transition Metal-Catalyzed Coupling Reactions (e.g., C-S, C-N bond formation)
Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. nih.govnih.gov These methods offer mild and efficient alternatives to traditional synthetic approaches.
C-S Bond Formation:
Palladium- and copper-catalyzed cross-coupling reactions are widely used for the synthesis of aryl thioethers. nih.gov The coupling of an aryl halide or triflate with a thiol in the presence of a transition metal catalyst and a base is a general method for C-S bond formation. asianpubs.org For the synthesis of a precursor to this compound, one could envision the coupling of 3-amino-5-bromonitrobenzene with propanethiol using a suitable catalyst system. Copper-catalyzed C-S coupling reactions are particularly attractive due to the low cost and low toxicity of copper. asianpubs.org
C-N Bond Formation:
Transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful tool for the synthesis of anilines. nih.gov This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. In the context of synthesizing this compound, a precursor such as 3-bromo-5-(propylthio)nitrobenzene could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Sequential Functionalization | Versatile and well-established. Allows for precise control over the introduction of each functional group. | Can be lengthy, involving multiple steps with purification at each stage, leading to lower overall yields. |
| Cascade/Multicomponent Reactions | High atom and step economy. 20.210.105 Can rapidly generate molecular complexity. mdpi.comresearchgate.net | Requires careful design and optimization. The development of new reactions can be challenging. |
| Transition Metal-Catalyzed Coupling | High efficiency and functional group tolerance. nih.govnih.gov Often proceeds under mild reaction conditions. | Catalysts and ligands can be expensive. Removal of metal residues from the final product may be necessary. |
Palladium-Mediated Amination and Thiolation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. nih.gov The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgacsgcipr.orglibretexts.org This methodology is highly relevant for the synthesis of this compound, potentially allowing for the sequential introduction of the amine and propylthio groups onto a suitably substituted aromatic precursor.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, association of the amine or thiol to the palladium center followed by deprotonation with a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. chemeurope.com The choice of ligand, typically a bulky, electron-rich phosphine (B1218219), is crucial for the efficiency and scope of the reaction. wikipedia.orgacsgcipr.org
For the synthesis of this compound, a plausible route could start from 1,3-dihalo-5-nitrobenzene. A selective, palladium-catalyzed thiolation could be performed first with propanethiol to install the propylthio group, followed by a Buchwald-Hartwig amination using an ammonia equivalent to introduce the amino group. organic-chemistry.org The conditions for each step must be carefully optimized to manage the reactivity of the different functional groups present.
Key Features of Palladium-Mediated Synthesis:
High Functional Group Tolerance: Tolerates a wide variety of functional groups, which is essential given the presence of the nitro group. wikipedia.org
Broad Substrate Scope: Applicable to a wide range of aryl halides (Cl, Br, I) and sulfonates. acsgcipr.orgorganic-chemistry.org
Ligand Development: Continuous development of phosphine and N-heterocyclic carbene (NHC) ligands has expanded the reaction's applicability and improved catalyst performance. wikipedia.org
Below is a table summarizing typical reaction parameters for Buchwald-Hartwig amination and related thiolation reactions.
| Parameter | Typical Conditions for Amination | Typical Conditions for Thiolation | Role in the Reaction |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, dppf | Xantphos, dppf | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. wikipedia.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | Deprotonates the amine or thiol, enabling its coordination to the metal center. chemeurope.com |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane | Solubilizes reactants and influences catalyst activity. |
| Temperature | 80-120 °C | 80-110 °C | Provides energy to overcome activation barriers for catalytic steps. |
Copper/Iron-Catalyzed Oxidative Coupling
While palladium catalysis is highly effective, the high cost and potential toxicity of palladium have driven research into alternatives using more abundant and less expensive first-row transition metals like copper and iron. chemrxiv.orgnih.gov
Copper-catalyzed C-N and C-S bond formation , often referred to as Ullmann or Chan-Lam coupling, represents a classical and continually evolving method for creating aryl amines, ethers, and thioethers. nih.govias.ac.in These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the low cost of copper catalysts. nih.gov Modern protocols often employ ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the coupling under milder conditions. A potential synthetic approach for this compound could involve the reaction of 3-amino-5-nitrophenol (B1278420) with a propylating agent followed by a copper-catalyzed thiolation, or a similar sequence starting from a dihalo-nitrobenzene precursor.
Iron-catalyzed cross-coupling reactions have emerged as a particularly promising green alternative. Iron is abundant, inexpensive, and has low toxicity. nih.govwindows.net Recent advancements have demonstrated iron-catalyzed oxidative C-N and C-O coupling reactions that use air as the sole oxidant, representing a highly sustainable approach. nih.govwindows.netresearchgate.net For instance, systems using hexadecafluorophthalocyanine-iron(II) (FePcF16) as a catalyst can achieve C-N coupling under mild conditions at room temperature. nih.govwindows.net These methods are atom-economical and avoid the pre-functionalized substrates often required in other cross-coupling reactions. nih.govwindows.net
The table below compares general conditions for these coupling reactions.
| Parameter | Copper-Catalyzed Coupling | Iron-Catalyzed Coupling |
|---|---|---|
| Catalyst | CuI, Cu(OAc)₂, CuO nanoparticles | FeCl₂, FePcF₁₆, Fe(acac)₃ |
| Ligand | L-proline, 1,10-phenanthroline | Often ligand-free or uses simple additives |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, or acid/base additives depending on the specific reaction. nih.govwindows.net |
| Solvent | DMF, DMSO, Toluene | THF, Dioxane |
| Oxidant | Often O₂ (air) for oxidative variants | Air (O₂) nih.govwindows.net |
| Temperature | 100-160 °C (classic), 60-110 °C (modern) | Room temperature to 100 °C |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the selection of benign solvents, the development of sustainable catalysts, and the optimization of reaction pathways to maximize atom economy and minimize waste. nih.govwindows.netrsc.orgias.ac.in
Solvent Selection and Optimization for Environmentally Benign Syntheses
Solvents constitute the majority of waste generated in the fine chemical and pharmaceutical industries, making their selection a critical aspect of green chemistry. whiterose.ac.ukjk-sci.com Traditional solvents used in cross-coupling reactions, such as toluene, N,N-dimethylformamide (DMF), and 1,4-dioxane, are now considered problematic or hazardous due to their toxicity, flammability, and environmental persistence. whiterose.ac.uk
Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a framework for choosing more environmentally benign alternatives. rsc.org These guides rank solvents based on safety, health, and environmental criteria. For the synthesis of this compound, replacing hazardous solvents is a priority.
Recommended Green Solvents:
Alcohols (Ethanol, Isopropanol): Biodegradable and low toxicity. jk-sci.com
Ethers (2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)): Derived from renewable resources (in the case of 2-MeTHF) and have better safety profiles than THF or dioxane. whiterose.ac.uk
Water: The ultimate green solvent, though its use can be limited by the solubility of organic reactants. jk-sci.com
Solvent-free conditions: Conducting reactions without a solvent, for example by grinding solid reactants, is an ideal green approach where feasible. nih.govjocpr.com
The following interactive table, based on common solvent selection guides, categorizes solvents to aid in making greener choices for synthesis. jk-sci.comrsc.org
| Solvent | Classification | Rationale for Classification |
|---|---|---|
| Water | Recommended | Non-toxic, non-flammable, abundant. |
| Ethanol | Recommended | Low toxicity, biodegradable, produced from renewable resources. jk-sci.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point and less peroxide formation than THF. whiterose.ac.uk |
| Toluene | Problematic | Suspected reproductive toxicity and environmental persistence. whiterose.ac.uk |
| Acetonitrile (B52724) | Problematic | Generated as a byproduct of acrylonitrile (B1666552) production, toxic. utoronto.ca |
| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point makes removal difficult, toxic for reproduction. whiterose.ac.uk |
| 1,4-Dioxane | Hazardous | Carcinogen, peroxide-forming, high environmental impact. acsgcipr.orgwhiterose.ac.uk |
Catalyst Development for Sustainable Protocols (e.g., Recyclable Catalysts, Metal-Free Systems)
Catalysts are fundamental to green chemistry because they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions. However, the catalysts themselves can pose environmental challenges, particularly those based on precious or toxic metals.
Recyclable Catalysts: A key strategy for sustainable catalysis is the development of systems where the catalyst can be easily recovered and reused over multiple cycles. This reduces waste, lowers costs, and minimizes the environmental impact of the metal. researchgate.net Heterogeneous catalysts, where the active metal is immobilized on a solid support, are a prime example. For instance, a copper(I) catalyst supported on mesoporous SBA-15 silica (B1680970) has been shown to be effective in C-S/C-N coupling reactions and can be recovered by simple centrifugation and reused for more than seven cycles without significant loss of activity. rsc.org Similarly, catalysts based on magnetic nanoparticles (e.g., iron oxide) can be efficiently separated from the reaction mixture using an external magnet. researchgate.net
Metal-Free Systems: An even more advanced approach is the elimination of metal catalysts altogether. organic-chemistry.org Metal-free catalytic systems avoid the cost, toxicity, and potential for product contamination associated with transition metals. digitellinc.com While challenging, progress has been made in developing metal-free C-N bond-forming reactions. organic-chemistry.orgresearchgate.net These can include:
Electrophilic Amination: Reactions using arylboroxines and O-benzoyl hydroxylamines can form C(sp²)-N bonds without a transition metal catalyst, offering a cost-effective and environmentally friendly route to aromatic amines. organic-chemistry.org
Catalyst-Free Reactions: In some cases, reactions can be driven to completion under specific conditions (e.g., high temperature, solvent-free) without any catalyst, representing the ideal green scenario. nih.govbeilstein-journals.org
The development of such protocols for the specific synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing. nih.govwindows.netias.ac.in
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. monash.edu It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently less wasteful. scranton.edu For example, addition and rearrangement reactions can have 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. scranton.edu
In synthesizing this compound, different synthetic routes will have vastly different atom economies.
Low Atom Economy Route: A classical synthesis might involve the nitration of a precursor, followed by a substitution reaction to introduce the thioether, and finally the selective reduction of a second nitro group to an amine. The reduction step, if using a metal reductant like iron in acidic media (Béchamp reduction), generates large amounts of iron oxide sludge as waste, leading to very poor atom economy. chemcess.comrsc.org
High Atom Economy Route: A modern approach using a cross-coupling reaction is more atom-economical. For example, coupling 3-halo-5-nitroaniline with propanethiol would generate only a salt as a byproduct. Oxidative coupling reactions that use air as the oxidant are even better, as the only formal byproduct is water. windows.net
Waste Minimization Strategies:
Catalyst Recycling: As discussed previously, reusing catalysts prevents the generation of metal-containing waste streams. acs.org
Avoiding Stoichiometric Reagents: Using catalytic amounts of reagents instead of stoichiometric ones (e.g., catalytic base) significantly reduces waste.
Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize yield and selectivity, thereby minimizing the formation of impurities and byproducts that must be separated and disposed of.
By prioritizing routes with high atom economy and implementing strategies like catalyst recycling, the synthesis of this compound can be designed to be both efficient and environmentally sustainable. rsc.org
Reactivity and Reaction Mechanisms of 3 Nitro 5 Propylthio Aniline
Transformations Involving the Nitro Group
The nitro group is a key site of reactivity, enabling various synthetic transformations through reduction or substitution.
The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-(propylthio)benzene-1,3-diamine. This reduction must be selective to avoid affecting other functional groups. Both catalytic and non-catalytic methods are employed for this purpose.
Catalytic Approaches: Catalytic hydrogenation is a widely used and efficient method for reducing aromatic nitro compounds. wikipedia.org Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The process is generally clean and high-yielding. For instance, a general industrial method for producing anilines involves the catalytic hydrogenation of nitroaromatics. unimi.it
Non-Catalytic Approaches: Chemical reduction offers an alternative, often with different chemoselectivity. Reagents like iron metal in acidic media (Béchamp reduction), tin(II) chloride in hydrochloric acid, or sodium hydrosulfite are effective. wikipedia.orgunimi.it These methods are particularly useful in laboratory settings. For example, sodium sulfide (B99878) or hydrogen sulfide with a base can selectively reduce one nitro group in a dinitro compound, highlighting the potential for chemoselectivity in molecules with multiple reducible groups. wikipedia.org
The following table summarizes common methods applicable for the selective reduction of the nitro group in 3-Nitro-5-(propylthio)aniline.
| Method | Reagents/Catalyst | Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Solvent (e.g., Ethanol), RT-elevated temp. | 5-(propylthio)benzene-1,3-diamine |
| Béchamp Reduction | Fe, HCl/Acetic Acid | Reflux | 5-(propylthio)benzene-1,3-diamine |
| Tin(II) Chloride Reduction | SnCl₂, HCl | Acidic conditions | 5-(propylthio)benzene-1,3-diamine |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous/alcoholic solution | 5-(propylthio)benzene-1,3-diamine |
This table presents generalized conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.
Aromatic rings generally undergo nucleophilic substitution only if they are substituted with strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov
For the nitro group itself to be displaced, the aromatic ring must be highly electron-deficient. stackexchange.com In the case of this compound, the presence of two electron-donating groups (amino and propylthio) counteracts the electron-withdrawing effect of the nitro group, making nucleophilic attack on the ring and displacement of the nitro group less favorable compared to rings with multiple nitro substituents. However, under forcing conditions with a strong nucleophile, such a reaction might be possible. The reaction proceeds via an addition-elimination pathway, where the rate-limiting step is typically the initial attack of the nucleophile to form the σ-complex. nih.gov
The primary role of the nitro group in the synthetic pathways of this compound is as an activating group for nucleophilic aromatic substitution (SNAr). Its strong electron-withdrawing nature polarizes the aromatic ring, facilitating the attack of nucleophiles, especially at the ortho and para positions relative to itself. wikipedia.orgnih.gov
While less common than halides, the nitro group can function as a leaving group in SNAr reactions, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing substituents. stackexchange.com The stability of the departing nitrite (B80452) anion (NO₂⁻) allows it to be displaced by strong nucleophiles. This reactivity is enhanced in electron-deficient systems because it helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov
Reactions at the Amine Functionality
The amino group is a strong activating group and a nucleophilic center, directing the reactivity of the molecule in electrophilic substitutions and participating in reactions like acylation and alkylation.
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. wikipedia.org The outcome of EAS on this compound is determined by the cumulative directing effects of the amino, propylthio, and nitro groups.
Amino Group (-NH₂): A strongly activating, ortho, para-director. cognitoedu.org It increases the electron density of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions relative to itself.
Propylthio Group (-SPr): An activating, ortho, para-director. Like other alkylthio groups, it donates electron density through resonance.
Nitro Group (-NO₂): A strongly deactivating, meta-director. cognitoedu.org It withdraws electron density from the ring, slowing down electrophilic substitution.
The table below summarizes the directing influence of each substituent.
| Substituent (Position) | Type | Directing Effect | Target Positions |
| -NH₂ (C1) | Activating | Ortho, Para | C2, C4, C6 |
| -NO₂ (C3) | Deactivating | Meta | C2, C4, C6 (relative to NO₂) |
| -SPr (C5) | Activating | Ortho, Para | C2, C4, C6 |
The combined effect strongly favors substitution at positions 2, 4, and 6, with the amino group being the primary director.
Control of regioselectivity can be challenging when multiple activating groups are present. researchgate.net In some cases, using bulky electrophiles may favor substitution at the less sterically hindered para position. libretexts.org
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to undergo acylation and alkylation.
Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to form an amide. This reaction is often used to protect the amino group or to reduce its activating influence during subsequent electrophilic aromatic substitution reactions. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which can help prevent polysubstitution. makingmolecules.com
Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination is a more controlled method for preparing N-alkylated aniline (B41778) derivatives.
Diazotization and Subsequent Transformations
The primary aromatic amine group in this compound is susceptible to diazotization, a fundamental reaction in aromatic chemistry. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.inorganic-chemistry.org The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, which can make diazotization more challenging compared to aniline itself. lkouniv.ac.in For anilines with strongly deactivating groups, reaction conditions may require the use of nitrosylsulfuric acid in sulfuric acid. google.com
The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. libretexts.org A series of proton transfers and the elimination of a water molecule lead to the formation of the corresponding arenediazonium salt: 3-Nitro-5-(propylthio)benzenediazonium chloride. lkouniv.ac.in
Arenediazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). organic-chemistry.orglumenlearning.com The resulting 3-Nitro-5-(propylthio)benzenediazonium salt can undergo a wide array of subsequent transformations, allowing for the introduction of various substituents onto the aromatic ring. These reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), provide access to a diverse range of derivatives. lkouniv.ac.in
Table 1: Potential Transformations of 3-Nitro-5-(propylthio)benzenediazonium Salt
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | 1-Chloro-3-nitro-5-(propylthio)benzene |
| Sandmeyer Reaction | CuBr / HBr | 1-Bromo-3-nitro-5-(propylthio)benzene |
| Sandmeyer Reaction | CuCN / KCN | 3-Nitro-5-(propylthio)benzonitrile |
| Schiemann Reaction | HBF₄, then heat | 1-Fluoro-3-nitro-5-(propylthio)benzene |
| Gattermann Reaction | Cu powder / HBr | 1-Bromo-3-nitro-5-(propylthio)benzene |
| Iodination | KI | 1-Iodo-3-nitro-5-(propylthio)benzene |
| Hydrolysis | H₂O, H₂SO₄, heat | 3-Nitro-5-(propylthio)phenol |
Reactivity of the Propylthio Moiety
The propylthio group (-S-C₃H₇) is another key reactive site in the molecule, primarily undergoing oxidation at the sulfur atom.
Oxidation Reactions of the Thioether (Sulfoxides, Sulfones)
The sulfur atom in the thioether group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net These oxidation reactions increase the oxidation state of the sulfur atom and significantly alter the electronic properties of the substituent.
The selective oxidation of a thioether to a sulfoxide requires mild oxidizing agents and controlled reaction conditions to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov The oxidation to the sulfone is achieved using stronger oxidizing agents or an excess of the oxidant. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄) can also be employed. organic-chemistry.org
The reaction sequence is as follows:
Oxidation to Sulfoxide: this compound reacts with one equivalent of an oxidizing agent to yield 3-Nitro-5-(propylsulfinyl)aniline.
Oxidation to Sulfone: Further reaction with an oxidizing agent converts the sulfoxide to 3-Nitro-5-(propylsulfonyl)aniline.
The choice of oxidant and reaction conditions is crucial for achieving selectivity. rsc.org For instance, hydrogen peroxide in the presence of specific catalysts can be tuned to favor either the sulfoxide or the sulfone. organic-chemistry.org
Table 2: Oxidation Products of this compound
| Reactant | Oxidizing Agent (Example) | Product | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | H₂O₂ (1 equiv) | 3-Nitro-5-(propylsulfinyl)aniline | +2 (in Sulfoxide) |
Nucleophilic Displacement of the Propylthio Group
The propylthio group can potentially act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. utrgv.edu However, the success of such a displacement is highly dependent on the electronic stabilization of the intermediate Meisenheimer complex. nih.govnih.gov For an SₙAr reaction to be efficient, strong electron-withdrawing groups must be positioned ortho and/or para to the leaving group. utrgv.edu
In this compound, the powerful electron-withdrawing nitro group is in the meta position relative to the propylthio group. youtube.com This positioning does not provide the necessary resonance stabilization for the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. Consequently, direct nucleophilic displacement of the propylthio group is expected to be very difficult and require harsh reaction conditions, if it proceeds at all. The amino group, being an electron-donating group, further deactivates the ring towards nucleophilic attack. Activation would likely require conversion of the amino group into a diazonium salt, which is an excellent leaving group itself, as discussed in section 3.2.3.
Involvement in Chalcogenocyclization Reactions
Chalcogenocyclization refers to intramolecular cyclization reactions involving a chalcogen atom, in this case, sulfur. For this compound, such reactions would typically require prior modification of one of the functional groups to facilitate an intramolecular reaction.
A plausible pathway could involve the transformation of the aniline and thioether moieties into functionalities that can react with each other. For example, if the thioether is first oxidized to a sulfoximine, and the aniline is converted into an amide, an intramolecular cyclocondensation can occur to form a fused heterocyclic system, such as a thiadiazine 1-oxide derivative. nih.govacs.org This type of reaction often requires acid catalysis and elevated temperatures. acs.org The reaction would proceed via intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic sulfur of the sulfoximine, followed by cyclization and dehydration. Such strategies are employed in the synthesis of complex heterocyclic structures with potential biological activity. nih.gov
Computational and Theoretical Investigations of 3 Nitro 5 Propylthio Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. These methods solve the Schrödinger equation (or its approximations) to determine molecular structure, energy, and electron distribution. For a molecule like 3-Nitro-5-(propylthio)aniline, these calculations provide deep insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. thaiscience.info It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.
DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties. For this compound, DFT would reveal how the electron-withdrawing nitro group (-NO2), the electron-donating amino group (-NH2), and the bulky propylthio group (-S(CH2)2CH3) influence the geometry of the benzene (B151609) ring.
Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electrons and the energies of molecular orbitals, which are essential for the analyses described in the following sections.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wuxiapptec.comresearchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.infowuxiapptec.com Conversely, a small gap suggests the molecule is more reactive.
From these orbital energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): Calculated as -(I + A) / 2. This describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Calculated as μ² / (2η). This measures the propensity of a species to accept electrons.
The table below shows illustrative FMO data calculated for p-Nitroaniline using DFT (B3LYP/6-311G(d,p)), which demonstrates the type of information a similar study on this compound would yield. thaiscience.info
| Parameter | Value (eV) for p-Nitroaniline |
|---|---|
| EHOMO | -6.6855 |
| ELUMO | -2.7948 |
| Energy Gap (ΔE) | 3.8907 |
| Ionization Potential (I) | 6.6855 |
| Electron Affinity (A) | 2.7948 |
| Chemical Hardness (η) | 1.9453 |
| Chemical Potential (μ) | -4.7401 |
| Electrophilicity Index (ω) | 1.7797 |
Charge Distribution and Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons.
Red Regions: These indicate negative electrostatic potential, are characterized by an excess of electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitro group and potentially the sulfur atom.
Blue Regions: These represent positive electrostatic potential, are characterized by a deficiency of electrons, and are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.
Green Regions: These denote neutral or near-zero potential.
The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting how it will interact with other molecules, including receptors or reactants. For instance, a study on p-nitroaniline showed that the negative potential sites are concentrated over the nitro group, while the positive potential is located on the amino group, clearly identifying the electrophilic and nucleophilic centers of the molecule. thaiscience.info
Theoretical Prediction of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Simulated NMR (¹H and ¹³C) Chemical Shifts for Regioselectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C chemical shifts.
By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this simulated spectrum with an experimental one is a robust method for structure verification. This is particularly useful for confirming the regioselectivity of a synthesis, ensuring that the nitro and propylthio groups are indeed at the 3 and 5 positions of the aniline (B41778) ring, respectively. Discrepancies between predicted and experimental shifts can also highlight specific electronic or conformational effects within the molecule.
UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. mdpi.comrsc.org The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The analysis of the molecular orbitals involved in the main electronic transitions provides insight into their nature. For nitro-substituted aromatic compounds, the absorption bands often correspond to π → π* transitions. qu.edu.qamaynoothuniversity.ie In this compound, these transitions would likely involve an intramolecular charge transfer (ICT), where electron density moves from the electron-donating part of the molecule (the aniline and propylthio groups) to the electron-accepting nitro group upon electronic excitation. TD-DFT calculations can confirm the ICT character and identify the specific orbitals (e.g., HOMO to LUMO) responsible for the observed absorption bands. mdpi.com
The table below presents illustrative TD-DFT results for a nitro-substituted pyridocoumarin, showing the kind of data that would be obtained for this compound. qu.edu.qa
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| S0 → S1 | 380 | 0.45 | HOMO → LUMO | π → π |
| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO | π → π |
| S0 → S3 | 290 | 0.20 | HOMO → LUMO+1 | π → π* |
Vibrational Spectroscopy (IR, Raman) Predictions and Mode Assignment
No computational studies detailing the theoretical infrared (IR) and Raman vibrational frequencies for this compound could be located. Such an analysis would typically involve quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational modes, their corresponding frequencies, and intensities. This information is crucial for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. Without published research, no data tables of predicted frequencies and their corresponding mode assignments (e.g., N-H stretching, NO₂ asymmetric stretch, C-S bending) can be compiled.
Mechanistic Studies through Computational Modeling
Detailed mechanistic studies performed via computational modeling for reactions involving this compound are not available in the literature. Such research is fundamental to understanding chemical reactivity and designing new synthetic pathways.
There are no published computational explorations of reaction pathways involving this compound. This type of research would identify the structures of transition states, intermediates, and products for specific reactions, providing insight into the step-by-step mechanism. Without these studies, no data on the geometries or energies of transition states can be presented.
No research articles containing calculated reaction energy profiles or the analysis of kinetic isotope effects for this compound were found. Energy profiles are essential for determining reaction feasibility and rates by detailing the relative energies of reactants, transition states, and products. Kinetic isotope effect calculations help to elucidate the mechanism by identifying the rate-determining step and the nature of bond-breaking and bond-forming processes.
Computational analysis of the non-covalent interactions (NCIs) within the this compound molecule or between it and other reactants is not documented. NCI analysis, often visualized through techniques like the NCI plot, is used to understand how weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking can influence molecular conformation, stability, and reactivity. No findings on this topic for the specified compound could be sourced.
Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Nitro 5 Propylthio Aniline
Alterations of the Propylthio Moiety
The propylthio group offers another site for chemical modification, primarily through oxidation of the sulfur atom.
Oxidation: The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone using various oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation.
Sulfoxide formation: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are commonly used.
Sulfone formation: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, often in the presence of a catalyst, will fully oxidize the sulfide to the sulfone.
These transformations significantly alter the electronic properties of the substituent, with the sulfoxide and particularly the sulfone groups being strongly electron-withdrawing. This change would, in turn, influence the reactivity of the aromatic ring and the basicity of the amino group.
| Transformation | Reagent | Product |
| Sulfide to Sulfoxide | NaIO₄ | 3-Nitro-5-(propylsulfinyl)aniline |
| Sulfide to Sulfone | H₂O₂ (excess), Acetic Acid | 3-Nitro-5-(propylsulfonyl)aniline |
This table outlines standard oxidation reactions for thioethers.
Variation of Alkyl Chain Length on the Thioether
The synthesis of a homologous series of 3-nitro-5-(alkylthio)anilines can be achieved through nucleophilic aromatic substitution. A common and effective strategy involves the reaction of a suitable precursor, such as 5-chloro-3-nitroaniline, with a series of sodium alkanethiolates. The alkanethiolates are readily prepared by treating the corresponding thiols (e.g., methanethiol, ethanethiol, propanethiol, butanethiol) with a base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The thiolate anion then displaces the chloride on the aromatic ring to yield the desired 3-nitro-5-(alkylthio)aniline derivative. This synthetic approach is analogous to methods reported for the preparation of similar aryl thioethers. google.com
Research findings indicate that extending the alkyl chain leads to predictable changes in the physicochemical and spectroscopic characteristics of the molecule. For instance, in proton nuclear magnetic resonance (¹H NMR) spectroscopy, the chemical shifts of the protons on the alkyl chain follow characteristic patterns, and the integration of these signals can confirm the identity of the alkyl group. Similarly, the molecular weight and melting or boiling points are expected to increase with the addition of each methylene (B1212753) (-CH₂) group to the chain.
Table 1: Physicochemical and Spectroscopic Data for a Homologous Series of 3-Nitro-5-(alkylthio)anilines Note: The data presented below are representative and based on established chemical principles for a homologous series. Exact experimental values may vary.
| Alkyl Group (R) | Chemical Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | ¹H NMR: δ for α-CH₂ (ppm, representative) |
| Methyl | C₇H₈N₂O₂S | 184.22 | Solid | ~2.50 |
| Ethyl | C₈H₁₀N₂O₂S | 198.25 | Solid | ~2.90 |
| Propyl | C₉H₁₂N₂O₂S | 212.27 | Solid/Liquid | ~2.85 |
| Butyl | C₁₀H₁₄N₂O₂S | 226.30 | Liquid | ~2.87 |
Replacement of Sulfur with Other Chalcogens (e.g., Selenium, Tellurium)
The isosteric replacement of sulfur with heavier chalcogens like selenium and tellurium represents a more profound structural modification that alters the electronic and steric properties of the aniline (B41778) scaffold. The synthesis of these analogues can be accomplished using methods analogous to those for the thioether derivatives. The required nucleophiles, sodium alkylselenide (RSeNa) and sodium alkyltelluride (RTeNa), are typically prepared in situ. This is often achieved by the reduction of dialkyl diselenides (RSeSeR) or dialkyl ditellurides (RTeTeR) with a reducing agent such as sodium borohydride. These powerful nucleophiles can then react with 5-chloro-3-nitroaniline to yield the corresponding 3-nitro-5-(propylselanyl)aniline and 3-nitro-5-(propyltellanyl)aniline. nih.gov
Moving down the chalcogen group from sulfur to selenium to tellurium results in a systematic increase in atomic size, polarizability, and metallic character, while electronegativity decreases. These fundamental atomic properties have significant molecular consequences:
Electronic Effects: Selenium and tellurium have different electronic properties compared to sulfur. For instance, organoselenium compounds are known for their distinct redox chemistry. mdpi.com
Spectroscopic Signatures: The presence of magnetically active isotopes with significant natural abundance (⁷⁷Se, I=1/2; ¹²⁵Te, I=1/2) provides a powerful tool for characterization by NMR spectroscopy. The chemical shifts observed in both proton and carbon NMR for atoms near the chalcogen are influenced by the heavier atom's electronic environment.
This type of molecular editing is a valuable strategy for exploring structure-activity relationships, as the subtle changes in molecular properties can lead to significant differences in chemical reactivity and biological function.
Table 2: Comparative Properties of 3-Nitro-5-(propylchalcogeno)aniline Analogues Note: Bond lengths and angles are typical values sourced from general organometallic chemistry literature and may not represent exact experimental values for these specific molecules.
| Property | Sulfur Analogue (X=S) | Selenium Analogue (X=Se) | Tellurium Analogue (X=Te) |
| Compound Name | 3-Nitro-5-(propylthio)aniline | 3-Nitro-5-(propylselanyl)aniline | 3-Nitro-5-(propyltellanyl)aniline |
| Molecular Formula | C₉H₁₂N₂O₂S | C₉H₁₂N₂O₂Se | C₉H₁₂N₂O₂Te |
| Molecular Weight ( g/mol ) | 212.27 | 259.17 | 307.81 |
| Typical C(aryl)-X Bond Length | ~1.78 Å | ~1.94 Å | ~2.14 Å |
| ¹H NMR: δ for α-CH₂ (ppm, trend) | Baseline | Slight downfield shift vs. S | Further downfield shift vs. Se |
| Characteristic NMR Nucleus | ³³S (low abundance, quadrupolar) | ⁷⁷Se (I=1/2, ~7.6% abundance) | ¹²⁵Te (I=1/2, ~7.0% abundance) |
Advanced Spectroscopic and Analytical Techniques for Research on 3 Nitro 5 Propylthio Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Nitro-5-(propylthio)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and substitution pattern of the aromatic ring.
In the ¹H NMR spectrum, the aromatic protons are expected to appear in the range of δ 6.5–8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) of the three aromatic protons would confirm the 1,3,5-substitution pattern. The propylthio group would give rise to characteristic signals in the aliphatic region (δ 1.0–3.0 ppm): a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group directly attached to the sulfur atom. The amino (NH₂) protons would likely appear as a broad singlet.
Conformational analysis of the propylthio group can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. beilstein-journals.orgbeilstein-journals.orgarxiv.orgnih.gov NOE experiments can reveal through-space proximities between protons, providing insights into the preferred spatial arrangement of the flexible propyl chain relative to the aniline (B41778) ring. By measuring NOE enhancements between the protons of the propyl group and the aromatic protons, researchers can determine the predominant conformers in solution. beilstein-journals.orgbeilstein-journals.org Computational modeling is often used in conjunction with NMR data to refine the conformational analysis of flexible molecules. beilstein-journals.org
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.5 | d, t, dd |
| -S-CH₂ -CH₂-CH₃ | 2.5 - 3.0 | t |
| -S-CH₂-CH₂ -CH₃ | 1.5 - 1.8 | sextet |
| -S-CH₂-CH₂-CH₃ | 0.9 - 1.2 | t |
| -NH₂ | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C-NO₂ | 140 - 150 |
| Aromatic C-S | 135 - 145 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| -S-CH₂ - | 30 - 40 |
| -CH₂ -CH₃ | 20 - 30 |
| -CH₃ | 10 - 15 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O₂S), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy (typically within <5 ppm mass error). The predicted monoisotopic mass of this compound is 212.0619 Da. nih.gov
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in mass spectrometry. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic nitro compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or a nitro radical. nih.gov The presence of a thioether linkage introduces other potential fragmentation routes.
A plausible fragmentation pathway for this compound under EI conditions could involve:
Loss of the propyl group: Cleavage of the C-S bond could lead to a fragment ion corresponding to the loss of a propyl radical (•C₃H₇).
Loss of the nitro group: Fragmentation may occur with the loss of a nitro radical (•NO₂) or nitric oxide (NO).
Cleavage of the thioether bond: The C-S bond can cleave, leading to fragments containing the propyl group and the aromatic ring separately.
Analysis of the mass-to-charge ratios (m/z) of the fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₉H₁₂N₂O₂S]⁺ | 212.06 |
| [M - NO₂]⁺ | [C₉H₁₂NS]⁺ | 166.07 |
| [M - C₃H₇]⁺ | [C₆H₅N₂O₂S]⁺ | 169.01 |
| [C₃H₇S]⁺ | [CH₃CH₂CH₂S]⁺ | 75.03 |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
In the solid state, the aniline ring is expected to be planar. The nitro group may be slightly twisted out of the plane of the benzene (B151609) ring due to steric hindrance and packing forces. nih.gov The conformation of the propylthio group would be clearly defined, revealing the dihedral angles along the C-S and C-C bonds.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. The amino group of one molecule can act as a hydrogen bond donor to the nitro group of a neighboring molecule, forming extended networks in the crystal lattice. nih.gov The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. uiowa.edu Analysis of these interactions is important for understanding the physical properties of the compound, such as its melting point and solubility.
Chromatographic Methods for Purity Assessment and Isolation of Intermediates/Byproducts in Research
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures, as well as for identifying any intermediates or byproducts formed during its synthesis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. rsc.orgntnu.edu.tw By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used. beilstein-journals.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of this compound. arxiv.orgresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from any impurities. researchgate.netsemanticscholar.orgnih.govbiomedpharmajournal.org The retention time and peak area can be used to determine the purity of the sample. Method validation according to ICH guidelines would ensure the reliability of the analytical results. nih.govresearchgate.net
Column Chromatography is a preparative technique used to purify larger quantities of the compound. ntnu.edu.tw By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent, this compound can be separated from unreacted starting materials and byproducts. The fractions collected from the column can be analyzed by TLC or HPLC to identify those containing the pure product. ntnu.edu.tw
In the synthesis of substituted nitroanilines, potential byproducts could arise from incomplete reactions, side reactions such as over-nitration, or rearrangement products. chempanda.comgoogle.com The isolation and characterization of these impurities are crucial for ensuring the quality of the final product and for optimizing the synthetic process. researchgate.net
Table 4: Overview of Chromatographic Methods for this compound
| Technique | Application | Key Parameters |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Stationary phase (e.g., silica gel), mobile phase, Rf value |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, impurity profiling | Column (e.g., C18), mobile phase, flow rate, detection wavelength, retention time |
| Column Chromatography | Purification of the compound, isolation of intermediates/byproducts | Stationary phase (e.g., silica gel), eluent system |
Applications of 3 Nitro 5 Propylthio Aniline As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The structural framework of 3-Nitro-5-(propylthio)aniline makes it an ideal starting material for the synthesis of intricate organic molecules, most notably in the development of pharmaceutical agents. The presence of the nitro and amino groups on the aniline (B41778) ring allows for a sequence of reactions that can build molecular complexity in a controlled manner.
A significant application of a close structural isomer, 4-(propylthio)-2-nitroaniline, is in the synthesis of benzimidazole-based anthelmintic drugs, such as Albendazole (B1665689). chemicalbook.come-journals.in The general synthetic strategy involves the reduction of the nitro group to an amine, yielding a diamine intermediate, which is then cyclized to form the core benzimidazole (B57391) structure. chemicalbook.comgoogle.comgoogle.com This highlights the importance of the nitroaniline scaffold with a propylthio group in constructing these medicinally important compounds. e-journals.injocpr.comscispace.com Prodrugs of Albendazole have also been synthesized from related nitro-propylthiophenyl thiourea (B124793) derivatives. scispace.com
The synthesis of Albendazole and its impurities has been well-documented, often starting from 2-nitroaniline. The process typically involves thiocyanation, followed by S-alkylation with n-propyl bromide to yield 4-(propylthio)-2-nitroaniline. e-journals.in Subsequent reduction of the nitro group and cyclization leads to the final product. e-journals.in
While direct examples of other complex molecules synthesized from this compound are not as prevalent in the literature, the established synthetic routes for its isomers underscore its potential as a precursor for a variety of substituted benzene (B151609) derivatives and more complex, biologically active molecules. The differential reactivity of the amino and nitro groups, coupled with the presence of the propylthio moiety, provides a rich chemical handle for diverse synthetic transformations.
Intermediate in the Formation of Nitrogen and Sulfur Heterocycles
The functional groups of this compound serve as key components in the construction of various nitrogen and sulfur-containing heterocyclic rings. These heterocyclic systems are foundational to many areas of chemistry, including pharmaceuticals and materials science.
The most prominent example of heterocycle formation is the synthesis of benzimidazoles. The reduction of the nitro group in a substituted nitroaniline, such as an isomer of the title compound, to an ortho-phenylenediamine is a critical step. google.com This diamine can then undergo condensation with various reagents to form the benzimidazole ring system. chemicalbook.com For instance, 4-(propylthio)-o-phenylenediamine, derived from the corresponding nitroaniline, is a key intermediate in the large-scale production of Albendazole. chemicalbook.comgoogle.com
Beyond benzimidazoles, the structural motif of this compound is conducive to the synthesis of other important heterocycles. For example, 2-aminobenzothiazoles can be synthesized from substituted anilines through reactions with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. researchgate.netnih.gov A patent describes the preparation of 2-amino-6-nitro-benzothiazole, highlighting a relevant synthetic pathway. google.com Although this example does not use the propylthio-substituted aniline, it demonstrates a general and adaptable method for benzothiazole (B30560) synthesis from nitroanilines.
The synthesis of phenothiazines, another important class of sulfur and nitrogen-containing heterocycles, often involves the cyclization of substituted diphenylamines. While direct synthesis from this compound is not explicitly detailed, the compound could potentially be modified to form a suitable precursor for such cyclizations. Phenothiazine derivatives have been synthesized for various applications, including as antioxidants and for their pharmacological properties. jocpr.comnih.govresearchgate.netntu.edu.twnih.gov
Furthermore, the aniline functional group is a common starting point for the synthesis of quinolines through well-established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. google.comrjpbcs.comnih.govrsc.orgrsc.org These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. The presence of the nitro and propylthio groups on the aniline ring of this compound would be expected to influence the regioselectivity and reactivity in such cyclizations, leading to specifically substituted quinoline (B57606) derivatives.
Building Block for Advanced Materials Research (e.g., Optoelectronic Compounds, Theoretical Applications)
The inherent electronic characteristics of this compound, specifically the combination of an electron-donating amino group and an electron-withdrawing nitro group, make it an interesting candidate for the development of advanced materials with potential applications in optoelectronics. This "push-pull" arrangement of functional groups is a key design feature in molecules with nonlinear optical (NLO) properties. nih.govrsc.orgillinois.edursc.org
Organic chromophores with push-pull systems often exhibit large molecular hyperpolarizabilities, which are essential for applications in optical data storage, signal processing, and telecommunications. nih.govrsc.org The propylthio group can further modulate the electronic properties of the molecule. While specific studies on the NLO properties of this compound are not widely reported, the fundamental principles of push-pull chromophore design suggest its potential in this area. nih.gov
In the field of dye-sensitized solar cells (DSSCs), organic dyes with donor-π-acceptor (D-π-A) structures are crucial for light harvesting and electron injection. nih.govgoogle.comillinois.edursc.orgorganic-chemistry.org Phenothiazine-based dyes, for example, have been extensively studied as sensitizers in DSSCs due to their strong electron-donating ability and non-planar structure which helps to prevent molecular aggregation. nih.govrsc.orgresearchgate.net Given that this compound contains both donor (amino, propylthio) and acceptor (nitro) moieties, it could serve as a foundational building block for more complex D-π-A dyes.
Theoretical and computational studies are instrumental in predicting the electronic and optical properties of novel materials. The electronic structure, molecular orbitals (HOMO-LUMO), and potential for intramolecular charge transfer (ICT) in molecules related to this compound can be investigated using methods like Density Functional Theory (DFT). Such studies on similar push-pull systems have provided valuable insights into their potential for NLO and other optoelectronic applications. rsc.org Copolymers of aniline and 3-nitroaniline (B104315) have also been synthesized and characterized for their physicochemical properties, indicating an interest in the polymeric materials derived from these basic units. researchgate.net
Future Research Directions for 3 Nitro 5 Propylthio Aniline
Development of Novel and More Efficient Synthetic Pathways
The synthesis of polysubstituted anilines is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals, dyes, and materials. chempanda.com While standard methods for introducing nitro, amino, and thioether groups exist, developing integrated and highly efficient pathways for molecules like 3-Nitro-5-(propylthio)aniline remains a key objective. Future research should focus on moving beyond traditional multi-step sequences, which often suffer from cumulative yield loss and extensive purification.
A primary research direction involves the late-stage functionalization of simpler, pre-assembled scaffolds. For instance, developing regioselective C-H activation methods to introduce the propylthio group onto a 3-nitroaniline (B104315) backbone, or vice-versa, could dramatically improve synthetic efficiency. Recent advances in Brønsted acid-catalyzed meta-selective amination of anisidines demonstrate the potential for reversing conventional site-selectivity, a strategy that could be adapted for this target molecule. nih.gov
Furthermore, exploring tandem reactions where multiple bonds are formed in a single pot would be highly valuable. An example could be a process starting from a di-substituted precursor, such as 3,5-dinitrophenyl propyl sulfide (B99878), followed by a selective reduction of one nitro group. Conversely, a route starting from 3-(propylthio)aniline would require a highly regioselective nitration step, which can be challenging due to the competing directing effects of the amine and thioether groups.
| Tandem/One-Pot Reactions | Combining multiple transformations (e.g., reduction and cyclization) in a single operation. acs.org | Increased operational efficiency, reduced waste. | Requires compatible reaction conditions for all steps. |
Future efforts should aim to develop catalytic systems that can navigate the complex reactivity of the starting materials to afford this compound with high selectivity and yield, minimizing waste and operational complexity.
Exploration of Underutilized Reactivity Modes of the Nitro, Amine, and Thioether Groups
The true potential of this compound lies in the unique and potentially synergistic reactivity of its three functional groups. While their individual chemistries are well-documented, their interplay within a single molecule is largely unexplored.
Nitro Group: The strong electron-withdrawing nature of the nitro group not only deactivates the aromatic ring towards electrophilic substitution but also activates it for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org While SNAr is typically most effective when the nitro group is ortho or para to a leaving group, future research could explore activating the meta position under specific conditions or by using highly potent nucleophiles. libretexts.org Furthermore, the nitro group itself can participate in reductive cyclization reactions, particularly when adjacent to a suitable reaction partner, a pathway that remains underutilized in complex syntheses. acs.org
Amine Group: The primary amine is a versatile functional handle. Beyond its basicity and nucleophilicity, it can be transformed into a diazonium salt. libretexts.org Diazonium chemistry is exceptionally powerful, allowing the introduction of a vast array of substituents (halogens, cyano, hydroxyl groups, etc.) via Sandmeyer-type reactions. Exploring the stability and reactivity of the diazonium salt derived from this compound, especially considering the electronic influence of the other two groups, could unlock a library of novel derivatives.
Thioether Group: The sulfur atom of the propylthio group is nucleophilic and can be selectively oxidized to sulfoxide (B87167) and sulfone. masterorganicchemistry.comresearchgate.net This transformation dramatically alters the electronic properties of the substituent, from electron-donating (thioether) to strongly electron-withdrawing (sulfone). This "oxidation switch" is a powerful but underutilized tool. Future research could investigate this switch to modulate the molecule's reactivity in a stepwise fashion. For example, the thioether could be used to direct an initial reaction, then be oxidized to a sulfone to enable a subsequent transformation that requires strong electron withdrawal. Additionally, the thioether's ability to coordinate with transition metals could be exploited for catalytic applications.
Table 2: Summary of Underutilized Reaction Modes
| Functional Group | Underutilized Reactivity | Potential Application |
|---|---|---|
| **Nitro (-NO₂) ** | Meta-activated nucleophilic substitution; Reductive cyclizations. | Synthesis of novel heterocyclic structures; Introduction of nucleophiles at unconventional positions. |
| **Amine (-NH₂) ** | Diazonium salt chemistry; Directed ortho-metalation. | Access to a wide range of derivatives via Sandmeyer and coupling reactions; Regioselective functionalization adjacent to the amine. |
| Thioether (-SPr) | Oxidation state switching (Thioether → Sulfoxide → Sulfone); Metal coordination. | Modulating the electronic properties and reactivity of the aromatic ring post-synthesis; Development of novel ligands or catalysts. |
Advanced Computational Studies for Predicting Novel Transformations and Properties
Computational chemistry provides an invaluable toolkit for predicting the behavior of molecules and guiding experimental design. For a multifunctional compound like this compound, computational studies can offer profound insights that would be time-consuming and costly to obtain through laboratory work alone.
Future research should leverage Density Functional Theory (DFT) and other advanced computational methods to build a comprehensive in-silico model of the molecule. nih.gov Such studies can predict a range of properties, from ground-state geometries and electronic structures to transition states for potential reactions. nih.govacs.org For example, DFT calculations can elucidate the reaction mechanism and determine the rate-limiting step for proposed synthetic transformations, allowing for the optimization of reaction conditions before any experiment is run. nih.gov
Computational analysis can also predict spectroscopic properties (NMR, IR, UV-Vis), which would aid in the characterization of new derivatives. mdpi.com Furthermore, modeling can map the molecular electrostatic potential (MESP), identifying regions of high and low electron density. researchgate.net This is crucial for predicting how the molecule will interact with other reagents, catalysts, or biological targets.
Table 3: Applications of Computational Chemistry for this compound
| Computational Method | Target of Investigation | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction pathways and transition states. nih.govnih.gov | Prediction of feasibility and selectivity of novel reactions; Optimization of synthetic routes. |
| Time-Dependent DFT (TD-DFT) | Electronic excitations and UV-Vis spectra. mdpi.com | Prediction of optical properties for dye or sensor applications. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions. researchgate.net | Understanding and designing supramolecular assemblies. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and solvent effects. | Insight into dynamic behavior and interaction with biological macromolecules or material interfaces. |
By predicting the outcomes of unknown reactions or the properties of yet-to-be-synthesized compounds, computational chemistry can significantly accelerate the pace of discovery and innovation related to this chemical scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.com Many reactions relevant to the synthesis of this compound, such as nitrations, are highly exothermic and can be hazardous on a large scale in batch reactors. europa.euewadirect.com Flow chemistry mitigates these risks by using small reactor volumes with superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and concentrations, often leading to reduced reaction times and improved yields. ewadirect.comamt.uk
A key future research direction is the development of a fully integrated, multi-step flow synthesis for this compound and its derivatives. This could involve a sequence of packed-bed reactors and coils where reagents are pumped through, with each module performing a specific transformation (e.g., nitration, reduction, thiolation). For instance, a flow process could be designed for the reduction of a dinitro precursor, where the nitroaromatic compound is passed through a heated column containing a solid-supported catalyst (e.g., Pd/C). acs.org
Automated platforms can be combined with flow reactors to perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters (temperature, residence time, stoichiometry) for a given transformation. This approach would dramatically accelerate the optimization of synthetic routes and the creation of a library of derivatives for further study. The integration of flow chemistry represents a shift towards more sustainable and efficient chemical manufacturing. mdpi.com
Exploration of its Role in Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex systems held together by non-covalent interactions. youtube.com The unique combination of functional groups in this compound makes it an exceptionally interesting building block for supramolecular assembly.
The molecule possesses multiple sites for non-covalent bonding:
Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potent hydrogen bond acceptors. This donor-acceptor pairing could be exploited to form well-defined chains, tapes, or networks in the solid state.
π-Stacking: The aromatic ring can participate in π-π stacking interactions. The electronic nature of the ring, polarized by both electron-donating (amine, thioether) and electron-withdrawing (nitro) groups, could lead to specific, directional stacking arrangements. nih.gov
Sulfur-Aromatic Interactions: The sulfur atom of the thioether can engage in favorable interactions with aromatic rings (S-π interactions), further guiding molecular assembly. nih.gov
Other Weak Interactions: C-H···O and C-H···π interactions can also play a significant role in stabilizing the final supramolecular architecture. nih.gov
Future research should focus on crystallizing this compound and its derivatives to study their solid-state packing. By understanding the dominant non-covalent interactions, it may be possible to design and engineer new materials with tailored properties, such as nonlinear optical materials, porous frameworks for gas storage, or sensors where binding events disrupt the supramolecular structure. youtube.com
Table 4: Potential Non-Covalent Interactions and Supramolecular Applications
| Interaction Type | Participating Groups | Potential Supramolecular Structure | Possible Application |
|---|---|---|---|
| Hydrogen Bonding | -NH₂ (donor) with -NO₂ (acceptor) | 1D chains, 2D sheets | Crystal engineering, liquid crystals |
| π-π Stacking | Aromatic rings | Stacked columns | Organic electronics, conductive materials |
| S-π Interactions | -SPr group with aromatic rings | Defined intermolecular orientations | Control of solid-state packing |
| Halogen Bonding | (If halogenated derivative) with -NO₂ or -S- | Co-crystals with specific geometries | Design of functional materials |
By exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across multiple chemical disciplines.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-nitroaniline |
| 3-(propylthio)aniline |
| 3,5-dinitrophenyl propyl sulfide |
| Anisidines |
| Acetanilide |
| Benzanilide |
| o-chloronitrobenzene |
| Benzene (B151609) |
| Nitrobenzene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
